molecular formula C26H34N6O B2987824 1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine CAS No. 1251630-12-2

1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine

Cat. No. B2987824
M. Wt: 446.599
InChI Key: QMGBNWNFEGKVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The study of crystal and molecular structures of related compounds can provide insights into the characteristics of 1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine. For instance, the investigation of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its 2-[4-(2-methylphenyl) piperazin-1-ylmethyl] derivative revealed details about their crystallization, molecular geometry, and conformational properties. This research can aid in understanding how structural variations affect the physical and chemical properties of compounds with complex molecular frameworks (Karczmarzyk & Malinka, 2004).

Synthesis and Pharmacology of Derivatives

The synthesis and pharmacological evaluation of isothiazolo[5,4-b]pyridine derivatives, including studies on their analgesic properties and interaction with the serotoninergic system, offer valuable information. Such research provides a framework for assessing the potential biological activities of complex compounds like 1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine. It emphasizes the importance of structural modifications in altering the pharmacological profile of compounds (Malinka et al., 2001).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative activities of thiazolidinone derivatives and 1,3,4-oxadiazole N-Mannich bases highlight the potential of compounds with similar structures in addressing various biomedical challenges. These studies demonstrate the therapeutic potential of compounds with complex structures, including their use in combating microbial infections and cancer (Patel et al., 2012; Al-Wahaibi et al., 2021).

Molecular Interaction Studies

The detailed molecular interaction studies of compounds such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor shed light on the binding interactions and conformational preferences of complex molecules. This research can inform the design and development of new compounds with targeted receptor activity, potentially including 1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine (Shim et al., 2002).

properties

IUPAC Name

5-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O/c1-19-6-5-11-32(17-19)24-10-9-22(16-27-24)26-28-25(33-29-26)18-30-12-14-31(15-13-30)23-8-4-7-20(2)21(23)3/h4,7-10,16,19H,5-6,11-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGBNWNFEGKVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.